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Introduction

Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a crucial

component of the multi-tRNA synthetase complex (MSC) that also functions as a potent tumor

suppressor.[1][2] AIMP2-DX2 is an alternative splicing variant of AIMP2 that lacks exon 2.[1][3]

This variant is frequently overexpressed in various cancers, including lung, colon, and ovarian

cancer, where its presence is positively correlated with tumor aggressiveness and poor

prognosis.[1] AIMP2-DX2 acts as an oncogenic factor by competitively inhibiting the tumor-

suppressive functions of the wild-type AIMP2 protein. It achieves this by binding to key

signaling proteins such as p53, FUSE-binding protein (FBP), and TRAF2.

Furthermore, AIMP2-DX2 has been shown to interact with other critical cellular proteins to

promote tumorigenesis. It stabilizes the oncoprotein KRAS by preventing its ubiquitin-mediated

degradation and is itself stabilized through interaction with heat shock protein 70 (HSP70).

Given its central role in cancer progression, studying the interactome of AIMP2-DX2 is critical

for understanding its pathological mechanisms and for the development of targeted cancer

therapies.

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are powerful techniques used to

isolate AIMP2-DX2 and its binding partners from complex biological mixtures like cell lysates.

These methods, often followed by mass spectrometry (AP-MS) for discovery or Western

blotting for validation, are indispensable for mapping the AIMP2-DX2 interaction network.
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Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the AIMP2-DX2

interactome and its expression in cancer tissues.

Table 1: AIMP2-DX2 Interacting Proteins Identified by Mass Spectrometry

Bait Protein
Top Identified
Interactors

Cellular Context Reference

AIMP2-DX2 KRAS

Enriched from cell

lysates post-EGF

stimulation. Identified

among 497 potential

interactors.

AIMP2-DX2
HSP70 (multiple

isoforms)

Identified from

interactome analysis;

HSP70 was a top

binding protein.

AIMP2-DX2 p53, FBP, TRAF2

Interactions confirmed

through competitive

binding assays and

co-

immunoprecipitation.

AIMP2-DX2 p14/ARF

Interaction

demonstrated to

suppress oncogene-

induced apoptosis.

AIMP2-DX2 Smurf2

AIMP2-DX2

competitively blocks

the access of Smurf2

to KRAS.

Table 2: Correlation of AIMP2-DX2 and KRAS Protein Expression in Patient Tissues
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Cancer Type
Number of Patients
(n)

Percentage with
High AIMP2-DX2 &
High KRAS
Expression

Reference

Lung Cancer 108 63%

Colon Cancer 50 62%

Colorectal Cancer

(matched tissue)
99 30%

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling interactions of AIMP2-DX2 and a typical

experimental workflow for its analysis.
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Caption: Workflow for Co-IP of AIMP2-DX2 and interacting proteins.
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AIMP2-DX2 Competitive Inhibition of AIMP2 Function

Tumor Suppressive Functions

AIMP2

p53

Binds & Stabilizes

TRAF2

Binds & Degrades

FBP

Binds & Degrades

Apoptosis &
Tumor Suppression

Promotes Promotes Promotes

AIMP2-DX2
(Oncogenic Variant)

Competitively
Binds

Competitively
Binds

Competitively
Binds

Click to download full resolution via product page

Caption: AIMP2-DX2 competitively binds AIMP2 targets to inhibit tumor suppression.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b10861474?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AIMP2-DX2 Regulation of KRAS Stability
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Caption: AIMP2-DX2 stabilizes KRAS by blocking its degradation by Smurf2.
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HSP70-Mediated Stabilization of AIMP2-DX2
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Caption: HSP70 stabilizes AIMP2-DX2 by inhibiting its Siah1-dependent ubiquitination.

Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of Endogenous
AIMP2-DX2
This protocol describes the immunoprecipitation of AIMP2-DX2 from cancer cell lines known to

express it (e.g., NCI-H460, A549).

A. Reagents and Materials

Cell Lysis Buffer: RIPA buffer or a non-denaturing buffer (e.g., 20 mM HEPES pH 7.5, 150

mM NaCl, 0.1% Triton X-100, 10% glycerol) supplemented with protease and phosphatase
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inhibitor cocktails.

Wash Buffer: Cell Lysis Buffer or ice-cold PBS.

Primary Antibody: Anti-AIMP2-DX2 specific antibody.

Negative Control: Isotype-matched IgG.

Protein A/G Magnetic Beads or Agarose Resin.

Elution Buffer: 1X Laemmli sample buffer.

Equipment: Microcentrifuge, rotator/shaker, magnetic rack (for magnetic beads).

B. Procedure

Cell Lysate Preparation:

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold PBS.

Add 1 mL of ice-cold Lysis Buffer per 10 cm plate. Scrape cells and transfer the lysate to a

pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (cleared lysate) to a new tube. Determine protein concentration

using a BCA or Bradford assay.

Lysate Pre-Clearing (Optional but Recommended):

To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.

Incubate on a rotator for 1 hour at 4°C.

Pellet the beads by centrifugation (1,000 x g for 1 min) or using a magnetic rack.
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Carefully transfer the supernatant to a new tube.

Immunoprecipitation:

Add the recommended amount of anti-AIMP2-DX2 primary antibody to the pre-cleared

lysate. For the negative control, add an equivalent amount of isotype IgG to a separate

tube.

Incubate overnight at 4°C on a rotator.

Immune Complex Capture:

Add 30-50 µL of equilibrated Protein A/G bead slurry to each sample.

Incubate for 1-3 hours at 4°C on a rotator.

Washing:

Pellet the beads and discard the supernatant.

Add 1 mL of ice-cold Wash Buffer, resuspend the beads, and pellet again.

Repeat the wash step 3-4 times to remove non-specifically bound proteins.

Elution:

After the final wash, remove all supernatant.

Resuspend the bead pellet in 30-50 µL of 1X Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them for

SDS-PAGE.

Centrifuge briefly and collect the supernatant, which contains the immunoprecipitated

proteins.

Protocol 2: Co-Immunoprecipitation (Co-IP) and Western
Blot Analysis
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This protocol is used to confirm the interaction between AIMP2-DX2 and a known or suspected

binding partner (e.g., KRAS, HSP70).

A. Procedure

Follow the Immunoprecipitation protocol (Protocol 1) exactly as described above to

immunoprecipitate AIMP2-DX2.

After elution (Step B6), load the supernatant onto an SDS-PAGE gel for electrophoresis. Be

sure to include the following controls:

Input: A small fraction (2-5%) of the starting cell lysate before immunoprecipitation.

IgG Control: The eluate from the sample incubated with the isotype IgG.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against the suspected interacting protein

(e.g., anti-KRAS or anti-HSP70) overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Develop the blot using an ECL substrate and visualize the bands. A band corresponding to

the molecular weight of the interacting protein in the AIMP2-DX2 IP lane (but not in the IgG

lane) confirms the interaction.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-
MS) Workflow
This workflow outlines the steps to identify novel AIMP2-DX2 interacting proteins.

A. Reagents and Materials

Expression vector for tagged AIMP2-DX2 (e.g., Strep-tag, FLAG-tag, Myc-tag).
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Cell line for transfection (e.g., HEK293T).

Transfection reagent.

Affinity resin corresponding to the tag (e.g., Strep-Tactin, anti-FLAG M2 agarose).

Mass spectrometry-compatible elution buffer (e.g., 50 mM ammonium bicarbonate).

Enzymes for in-solution or on-bead digestion (e.g., Trypsin).

B. Workflow Overview

Stable Cell Line Generation: Generate a cell line stably expressing tagged AIMP2-DX2.

Expression at near-physiological levels is recommended to minimize non-specific

interactions.

Cell Culture and Lysis: Scale up the cell culture and prepare a cleared cell lysate as

described in Protocol 1, using a non-denaturing lysis buffer.

Affinity Purification:

Incubate the lysate with the appropriate affinity resin to capture the tagged AIMP2-DX2

and its binding partners.

Perform stringent washes to remove background proteins. The composition and number of

washes are critical and may require optimization.

Elution: Elute the protein complexes from the resin. This can be done using a competitive

eluent (e.g., biotin for Strep-tag) or by changing buffer conditions.

Sample Preparation for Mass Spectrometry:

The eluted protein complexes are typically reduced, alkylated, and digested into peptides

using trypsin.

The resulting peptide mixture is desalted using C18 spin columns.

LC-MS/MS Analysis:
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The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem

mass spectrometry (MS/MS).

Data Analysis:

The MS/MS spectra are searched against a protein database to identify the proteins in the

sample.

To distinguish true interactors from contaminants, results are often compared against

control experiments (e.g., IP from untagged cells or with an irrelevant bait protein).

Computational algorithms are used to score and rank potential interactors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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